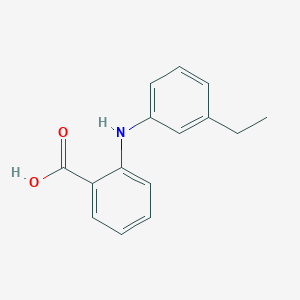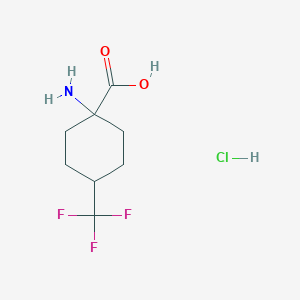![molecular formula C35H34N2O8 B14003564 Benzyl 2-[[2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate CAS No. 91307-57-2](/img/structure/B14003564.png)
Benzyl 2-[[2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-[[2-phenylmethoxycarbonylamino-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate is a complex organic compound with a significant role in various scientific fields. This compound is characterized by its intricate structure, which includes multiple benzyl and phenyl groups, making it a subject of interest in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[[2-phenylmethoxycarbonylamino-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate typically involves multi-step organic reactions. One common method includes the protection of amino groups using benzyl and phenylmethoxycarbonyl groups, followed by coupling reactions to form the desired product. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries.
化学反応の分析
Types of Reactions
Benzyl 2-[[2-phenylmethoxycarbonylamino-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Benzyl 2-[[2-phenylmethoxycarbonylamino-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl 2-[[2-phenylmethoxycarbonylamino-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- N-[(benzyloxy)carbonyl]-L-cysteinylglycine
- N-[N’-benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester
Uniqueness
Benzyl 2-[[2-phenylmethoxycarbonylamino-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
91307-57-2 |
|---|---|
分子式 |
C35H34N2O8 |
分子量 |
610.7 g/mol |
IUPAC名 |
benzyl 2-[[2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate |
InChI |
InChI=1S/C35H34N2O8/c1-25(33(39)42-22-27-11-5-2-6-12-27)36-32(38)31(37-34(40)43-23-28-13-7-3-8-14-28)21-26-17-19-30(20-18-26)45-35(41)44-24-29-15-9-4-10-16-29/h2-20,25,31H,21-24H2,1H3,(H,36,38)(H,37,40) |
InChIキー |
NVQCRSDLOFSRTB-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)OC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid](/img/structure/B14003482.png)
![Methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14003485.png)
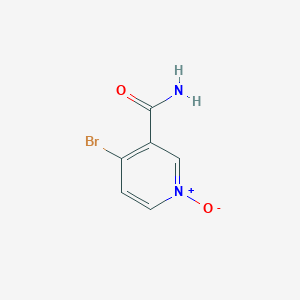
![1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione](/img/structure/B14003493.png)
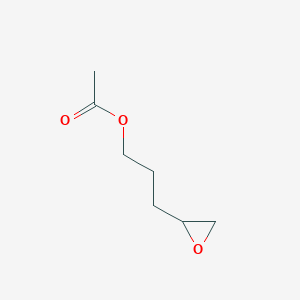
![7-Chlorobicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14003504.png)
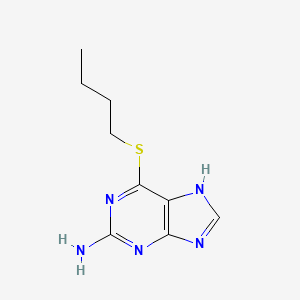
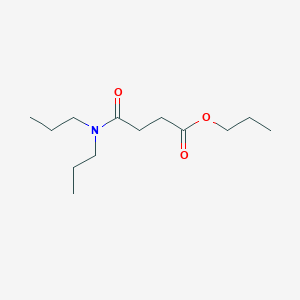
![1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B14003514.png)
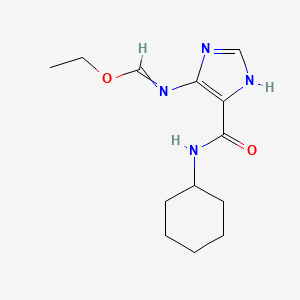
![7-Chlorobicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14003533.png)
